1-methyl-1H-indazol-6-amine
Overview
Description
The compound 1-methyl-1H-indazol-6-amine is a derivative of the 1H-indazole class, which is a heterocyclic compound that has been extensively studied due to its relevance in medicinal chemistry and material science. The indazole nucleus is a fused structure combining a pyrazole ring and a benzene ring, which can be functionalized to yield a variety of biologically active compounds.
Synthesis Analysis
The synthesis of 1H-indazoles, including derivatives like 1-methyl-1H-indazol-6-amine, can be achieved through various methods. A practical, metal-free synthesis approach has been developed, which is mild and affords the desired compounds in good to excellent yields. This method involves the selective activation of o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine at low temperatures, which is amenable to scale-up .
Molecular Structure Analysis
While the specific molecular structure of 1-methyl-1H-indazol-6-amine is not detailed in the provided papers, related compounds such as 1H-1,2,3-triazol-4-yl and pyrimidin-2-amine derivatives have been structurally characterized. These compounds exhibit intramolecular hydrogen bonding and form supramolecular networks through intermolecular interactions. The molecular geometry and electronic structure properties of these compounds have been studied using density functional theory (DFT) calculations, which provide insights into their reactivity and potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of indazole derivatives can be inferred from studies on similar compounds. For instance, the interaction between triazines and triazol-3-amines has been explored, leading to the synthesis of functionalized pyridines. These reactions proceed without significant transformation of certain substituent groups, such as the methylsulfanyl group, as evidenced by NMR and X-ray crystallography data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-indazol-6-amine can be related to those of similar heterocyclic compounds. For example, the photophysical properties of triazol-3-amines have been investigated, revealing fluorescence and aggregation-induced emission (AIE) characteristics . Additionally, the thermal properties and stability of these compounds can be assessed through DFT studies and experimental techniques such as NMR spectroscopy .
Scientific Research Applications
Antitumor Activities
1-methyl-1H-indazol-6-amine derivatives have shown significant promise in antitumor activities. Novel derivatives synthesized through various chemical reactions demonstrated observable antitumor effects in preliminary bioassays. This highlights the potential of 1-methyl-1H-indazol-6-amine in the development of anticancer drugs (Chu De-qing, 2011).
Synthesis and Transformations
The compound plays a crucial role in the synthesis and transformation of various chemical structures. For instance, its condensation with furoyl chloride led to the creation of N-(1-methylindazol-6-yl)furan-2-carboxamide, a precursor to other complex compounds with potential biological activities (M. M. El’chaninov et al., 2018).
Development of Molecular Probes
1-methyl-1H-indazol-6-amine is used in the synthesis of molecular emissive probes. These probes are essential in various fields such as biology, catalysis, and medicinal chemistry, showcasing the compound's versatility in scientific research (Cristina Núñez et al., 2012).
Novel Heterocyclic Structures
1-methyl-1H-indazol-6-amine aids in the combinatorial synthesis of novel heterocyclic structures. These synthesized structures have applications in medicinal chemistry, potentially leading to the development of new therapeutic agents (C. Li et al., 2013).
Plant-Growth Regulatory Activities
Research has indicated that derivatives of 1-methyl-1H-indazol-6-amine exhibit plant-growth regulatory activities. This finding could be significant in agricultural sciences and plant biology (Xue Qin et al., 2010).
Corrosion Inhibition
1-methyl-1H-indazol-6-amine derivatives have been studied for their potential in corrosion inhibition, particularly for metals like copper. This application is crucial in materials science and engineering (Yujie Qiang et al., 2018).
Future Directions
Indazole-containing derivatives, including 1-methyl-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new methods for the synthesis of indazole derivatives and exploring their potential biological activities .
properties
IUPAC Name |
1-methylindazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNUPJYGSOVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357028 | |
Record name | 1-methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indazol-6-amine | |
CAS RN |
74728-65-7 | |
Record name | 1-Methyl-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74728-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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